molecular formula C6H5ClFNO B1593101 (2-Chloro-5-fluoropyridin-3-yl)methanol CAS No. 870063-52-8

(2-Chloro-5-fluoropyridin-3-yl)methanol

Cat. No. B1593101
M. Wt: 161.56 g/mol
InChI Key: FYHQEGIVKQGQHC-UHFFFAOYSA-N
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Description

“(2-Chloro-5-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO . It is a part of the Fluorinated Building Blocks and Halogenated Heterocycles .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-fluoropyridin-3-yl)methanol” is represented by the formula C6H5ClFNO . This indicates that the compound consists of six carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom.


Physical And Chemical Properties Analysis

“(2-Chloro-5-fluoropyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 161.56 g/mol .

Scientific Research Applications

Synthesis Methodologies

(Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014) demonstrated the gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol was prepared showcasing milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional methods. This highlights its potential in facilitating efficient and selective synthesis of complex organic molecules.

Catalysis

Research by (A. Richard & M. Fan, 2018) on methanol synthesis catalysis via hydrogenation of carbon oxides pointed out that catalysts incorporating rare earth elements can improve catalytic performance due to their unique chemical and physical properties. Although not directly involving (2-Chloro-5-fluoropyridin-3-yl)methanol, this research underscores the relevance of methanol and its derivatives in advancing catalytic processes.

Molecular Interactions

The study of interactions between methanol and carbon tetrachloride by (D. Pal, S. K. Agrawal, A. Chakraborty, & S. Chakraborty, 2020) reveals the competition between hydrogen bonded and halogen bonded complexes, offering insights into the molecular interactions in non-aqueous mixtures and their implications on atmospheric chemical activities. This illustrates the significance of methanol and its derivatives in understanding fundamental chemical interactions.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

(2-chloro-5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHQEGIVKQGQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640094
Record name (2-Chloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-fluoropyridin-3-yl)methanol

CAS RN

870063-52-8
Record name (2-Chloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoronicotinic acid (4.50 g, 25.6 mmol) was dissolved in dichloromethane (100 mL) and dry dimethylformamide (1 mL) and cooled in an ice bath. Thionyl chloride (20 ml, 274 mmol) was added slowly and the reaction stirred for 20 minutes then it was removed from the ice bath. After another 15 minutes the solution was evaporated to dryness under reduced pressure. The crude acid chloride was further dried under high vacuum then dissolved in dry tetrahydrofuran (20 mL) and slowly added to an ice cooled solution of sodium borohydride (2.5 g, 66.1 mmol) in water (100 mL with about 80 mL of ice) over 40 minutes. The reaction was stirred for an additional 15 minutes. Ethyl acetate (400 mL) and additional water (100 mL) were added and the phases stirred. Sodium hydroxide (5 N, 40 mL) was added to make the aqueous layer basic. The mixed phases were stirred for 2 hours then the layers were separated. The organic layer was dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired (2-chloro-5-fluoropyridin-3-yl)methanol (1.42 g, 8.79 mmol, 34.3% yield) as a brown oil that solidified on standing.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-5-fluoropyridin-3-yl)methanol
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